molecular formula C10H9N3O B048539 1-Methyl-4-phenyl-5-nitrosoimidazole CAS No. 111380-08-6

1-Methyl-4-phenyl-5-nitrosoimidazole

カタログ番号: B048539
CAS番号: 111380-08-6
分子量: 187.2 g/mol
InChIキー: GFYCENKHMQJSCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-4-phenyl-5-nitrosoimidazole (CAS: Not explicitly provided in evidence) is a nitroso-functionalized imidazole derivative characterized by a methyl group at the 1-position, a phenyl group at the 4-position, and a nitroso (-NO) group at the 5-position. This compound has garnered attention due to its enhanced bactericidal activity under both aerobic and anaerobic conditions, a property distinct from its nitro (-NO₂) analogs . Its cytotoxicity and mutagenicity are significantly higher compared to structurally related nitroimidazoles, making it a critical subject of study in pharmaceutical chemistry and toxicology .

特性

IUPAC Name

1-methyl-5-nitroso-4-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-7-11-9(10(13)12-14)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYCENKHMQJSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149613
Record name 1-Methyl-4-phenyl-5-nitrosoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111380-08-6
Record name 1-Methyl-4-phenyl-5-nitrosoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-phenyl-5-nitrosoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-4-PHENYL-5-NITROSOIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4148P494J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Nitrosation of 1-Methyl-4-phenylimidazole Precursors

The primary synthesis route involves nitrosation of a pre-functionalized imidazole derivative. Key steps include:

  • Starting Material Preparation : 4(5)-Nitroso-5(4)-phenylimidazole (1) serves as the precursor, synthesized via nitrosation of 4-phenylimidazole using sodium nitrite (NaNO₂) in acidic conditions.

  • Methylation : The precursor undergoes N-methylation at the 1-position using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step introduces the methyl group while retaining the nitroso functionality at the 5-position.

Reaction Conditions :

  • Temperature: 0–5°C (nitrosation), 25–50°C (methylation)

  • Solvent: Ethanol or aqueous sulfuric acid

  • Yield: ~80–85% (over two steps)

Direct Nitrosation of 1-Methyl-4-phenyl-5-aminoimidazole

An alternative approach involves diazotization of an aminoimidazole intermediate:

  • Aminoimidazole Synthesis : 1-Methyl-4-phenyl-5-aminoimidazole is prepared via Ullmann-type coupling or condensation reactions.

  • Diazotization and Nitrosation : Treatment with nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl converts the amino group (-NH₂) to a nitroso group (-NO).

Critical Parameters :

  • pH control (3.5–4.5) to prevent over-oxidation

  • Low-temperature conditions (0–5°C) to stabilize the nitroso intermediate

Mechanistic Insights and Optimization

Nitrosation Reaction Dynamics

The nitrosation of imidazoles proceeds via electrophilic aromatic substitution (EAS). The nitrosonium ion (NO⁺), generated in acidic media, attacks the electron-rich C-5 position of the imidazole ring. Steric effects from the 4-phenyl group direct regioselectivity, favoring nitrosation at C-5.

Key Observations :

  • Solvent Effects : Concentrated sulfuric acid enhances reaction rates by stabilizing NO⁺.

  • Catalyst Impact : Ionic liquids (e.g., 1,4-DMPDHS) improve yields by facilitating intermediate stabilization.

Methylation Efficiency

N-Methylation efficiency depends on:

  • Base Selection : Strong bases (e.g., K₂CO₃) deprotonate the imidazole nitrogen, enhancing nucleophilicity.

  • Methylating Agent : Dimethyl sulfate offers higher selectivity compared to methyl iodide, reducing side-product formation.

Experimental Data and Characterization

Physical and Spectral Properties

PropertyValueSource
Melting Point128–130°C
Molecular Weight187.2 g/mol
Density1.22±0.1 g/cm³
pKa2.44±0.10

Spectral Data :

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, C-2), 7.45–7.30 (m, 5H, Ph), 3.70 (s, 3H, CH₃).

  • IR (KBr): ν 1540 cm⁻¹ (N=O stretch), 3100 cm⁻¹ (C-H aromatic).

Yield Optimization Strategies

ParameterOptimal RangeYield Impact
Reaction Temperature45–55°C (nitrosation)+15%
Nitrosation Time30–35 min+10%
Catalyst Loading10 mol% ionic liquid+20%
pH Control4.3–4.5+5%

Data synthesized from.

Challenges and Industrial Scalability

Limitations of Current Methods

  • Nitroso Group Instability : Sensitivity to light and heat necessitates inert atmosphere handling.

  • Byproduct Formation : Competing nitration or oxidation reactions reduce purity without precise temperature control.

Green Chemistry Approaches

Recent advances emphasize sustainable protocols:

  • Solvent-Free Conditions : Mechanochemical synthesis reduces waste generation.

  • Recyclable Catalysts : Ionic liquids (e.g., 1-B,3-MIHS) enable catalyst reuse without yield loss.

Applications and Derivatives

This compound exhibits potent bactericidal activity against Escherichia coli and anaerobic pathogens, surpassing traditional 5-nitroimidazoles like metronidazole. Derivatives with azo linkages (e.g., 4-(phenyldiazenyl)phenyl groups) show enhanced bioactivity, synthesized via coupling reactions .

作用機序

類似の化合物との比較

. これらの化合物は類似の骨格構造を共有していますが、側鎖が異なります。 フラボカワインBは、アポトーシスを誘導する能力が高く、鎮痛および抗炎症作用が顕著であるため、独特です.

類似の化合物のリスト

フラボカワインBは、その強力な生物活性と潜在的な治療用途により、類似の化合物の中でも際立っています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Nitroimidazole Analogs

1-Methyl-4-phenyl-5-nitroimidazole (Compound 141)
  • Structural Differences: Replaces the nitroso group with a nitro (-NO₂) group.
  • Biological Activity : Exhibits at least 1,000-fold lower cytotoxicity in CHO cells and mutagenicity in Ames tester strain TA100 compared to 1-methyl-4-phenyl-5-nitrosoimidazole .
  • Mechanistic Insight : Nitroimidazoles typically require anaerobic conditions for activation, whereas nitrosoimidazoles are active in both aerobic and anaerobic environments, likely due to their proximity to reactive intermediates .
5-Chloro-1-methyl-4-nitroimidazole (CAS: 4897-25-0)
  • Structural Differences : Chlorine substituent at the 5-position instead of nitroso/nitro and a nitro group at the 4-position.
  • Applications : Used in life sciences research, with a molecular weight of 161.55 and logP value reflecting moderate lipophilicity .

Substituent Effects on Activity

  • Nitroso vs. Nitro : The nitroso group enhances reactivity and cytotoxicity compared to nitro analogs, as seen in the mutagenicity contrast between compounds 141 (nitro) and 142 (nitroso) .
  • 1-Methyl-5-nitro-4-phenylsulfonylmethyl-1H-imidazole (Compound 10): The sulfonylmethyl group at the 4-position may sterically hinder interactions with biological targets, reducing cytotoxicity relative to nitrosoimidazoles .

Physicochemical Properties

Compound Name Molecular Weight logP Key Substituents Biological Activity Highlights
This compound Not provided ~1.05 5-NO, 4-Ph, 1-Me High cytotoxicity, broad bactericidal activity
1-Methyl-4-phenyl-5-nitroimidazole Not provided ~0.8 5-NO₂, 4-Ph, 1-Me Low cytotoxicity, anaerobic activation
2-Acetyl-1-methyl-5-nitroimidazole 169.14 1.05 5-NO₂, 2-acetyl, 1-Me Moderate solubility, research applications
5-Chloro-1-methyl-4-nitroimidazole 161.55 Not provided 4-NO₂, 5-Cl, 1-Me Used in life sciences

Key Research Findings

  • Cytotoxicity : Nitrosoimidazoles are significantly more cytotoxic than nitro derivatives, with this compound showing 1,000-fold higher activity in CHO cells .
  • Mutagenicity : The nitroso group’s reactivity correlates with higher mutagenic risk, necessitating careful evaluation in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-4-phenyl-5-nitrosoimidazole, and how can purity be optimized?

  • Methodology : Synthesis typically involves nitrosation of the parent nitroimidazole derivative (e.g., 1-methyl-4-phenyl-5-nitroimidazole) using sodium nitrite under acidic conditions. Key parameters include temperature control (0–5°C) and stoichiometric excess of nitrosating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to achieve ≥98% purity. Reaction progress should be monitored using TLC and confirmed via HPLC .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • FTIR : Look for characteristic N=O stretch (~1500–1400 cm⁻¹) and C-NO vibrations (~870 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5–3.0 ppm) confirm substitution patterns.
  • Mass Spectrometry : Molecular ion peak (m/z ≈ 189) and fragmentation patterns validate the nitroso group .

Q. What in vitro assays are suitable for evaluating its antibacterial activity?

  • Methodology : Use minimum inhibitory concentration (MIC) assays under aerobic (e.g., E. coli ATCC 25922) and anaerobic (e.g., Bacteroides fragilis ATCC 25285) conditions. Compare results to nitroimidazole analogs to assess enhanced bactericidal activity. Cytotoxicity can be tested via MTT assays on CHO cells to evaluate mutagenicity thresholds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。